1-Phenylsulfonamide-3-trifluoromethyl-5-parabromophenylpyrazole
Overview
Description
1-Phenylsulfonamide-3-trifluoromethyl-5-parabromophenylpyrazole is a chemical compound with the molecular formula C16H11BrF3N3O2S . It has an average mass of 446.242 Da and a monoisotopic mass of 444.970734 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenylpyrazole skeleton, which is a pyrazole bound to a phenyl group . It also contains a trifluoromethyl group and a parabromophenyl group .Physical And Chemical Properties Analysis
This compound has a molecular formula of C16H11BrF3N3O2S . It has an average mass of 446.242 Da and a monoisotopic mass of 444.970744563 Da .Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : A method for the synthesis of related trifluoromethyl sulfonamides, involving the activation of the oxazoline ring followed by ring opening, has been developed. This process has been characterized using spectroscopy techniques like HSQC, HMBC, and NMR (Omar Gómez-García et al., 2017).
Regioselective Synthesis : The regioselective synthesis of sulfonamide derivatives, such as 2-(phenylsulfonyl)-2H-1,2,3-triazole, has been accomplished using a sulfonamidation reaction, demonstrating operational simplicity and clean reaction profiles (Angélica Salinas-Torres et al., 2022).
Biological Applications
Cytotoxic Activity : The cytotoxic activity of new trifluoromethyl sulfonamides was evaluated against various cancer cell lines, showing significant activity with IC50 values ranging from 17-17.44 µM (Omar Gómez-García et al., 2017).
Anticancer Potential : Compounds with sulfonamide moiety, like 2-(phenylsulfonyl)-2H-1,2,3-triazole, exhibited moderate activity against renal, central nervous system, colon, and breast cancer cell lines (Angélica Salinas-Torres et al., 2022).
Molecular Function
GABA-gated Chloride Channel Interaction : Phenylpyrazole insecticides, related to the compound , target the GABA-gated chloride channel in insects, indicating a potential area of research for phenylpyrazole derivatives (L. M. Cole et al., 1993).
- molecules (M. M. Gamal El-Din et al., 2016).
Safety And Hazards
properties
IUPAC Name |
4-[5-(4-bromophenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrF3N3O2S/c17-11-3-1-10(2-4-11)14-9-15(16(18,19)20)22-23(14)12-5-7-13(8-6-12)26(21,24)25/h1-9H,(H2,21,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZKFVIVPRQRQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrF3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylsulfonamide-3-trifluoromethyl-5-parabromophenylpyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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